1-{1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone
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Overview
Description
1-{1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazine ring and a triazole ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the triazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Dimethylamine or other nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-{1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone
- 1-{1-[4-(dimethylamino)-6-propoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone
Uniqueness
The unique combination of the triazine and triazole rings in 1-{1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H17N7O2 |
---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
1-[1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone |
InChI |
InChI=1S/C12H17N7O2/c1-6-21-12-14-10(18(4)5)13-11(15-12)19-7(2)9(8(3)20)16-17-19/h6H2,1-5H3 |
InChI Key |
QWDKENMESWLNNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C)C)N2C(=C(N=N2)C(=O)C)C |
Origin of Product |
United States |
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